molecular formula C18H10N4OS B12621870 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-37-2

2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B12621870
CAS No.: 918880-37-2
M. Wt: 330.4 g/mol
InChI Key: RDAFDLGJNXKUIQ-UHFFFAOYSA-N
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Description

2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a phenoxy group at position 2 and a fused [1,3]thiazolo[5,4-d]pyrimidine moiety at position 4. The thiazolo-pyrimidine scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents, due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. The benzonitrile group may enhance solubility and contribute to binding affinity via dipole interactions.

Properties

CAS No.

918880-37-2

Molecular Formula

C18H10N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H10N4OS/c19-9-13-8-12(17-22-15-10-20-11-21-18(15)24-17)6-7-16(13)23-14-4-2-1-3-5-14/h1-8,10-11H

InChI Key

RDAFDLGJNXKUIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety can bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with modifications to the phenoxy group, thiazolo-pyrimidine core, or benzonitrile substituent. Key comparisons are summarized below:

Compound Name Core Structure Substituents Key Properties/Activities
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile Benzonitrile + thiazolo-pyrimidine Phenoxy (position 2) Hypothetical kinase inhibition
5-([1,3]Thiadiazolo[3,2-a]pyrimidin-7-yl)-2-methylbenzonitrile Benzonitrile + thiadiazolo-pyrimidine Methyl (position 2) Antimicrobial activity (IC₅₀: 8 μM)
2-Methoxy-5-(pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile Benzonitrile + pyrazolo-pyrimidine Methoxy (position 2) Anticancer activity (IC₅₀: 12 μM)

Key Observations :

  • Thiazolo vs. Thiadiazolo vs. Pyrazolo Cores: The thiazolo-pyrimidine core in the target compound may offer distinct electronic properties compared to thiadiazolo or pyrazolo analogues.
  • Substituent Effects: Replacing phenoxy with smaller groups (e.g., methyl or methoxy) reduces steric hindrance but may diminish target binding affinity due to loss of aromatic interactions.

Key Observations :

  • The three-component method in offers simplicity and scalability compared to the target compound’s likely synthetic route.
  • The absence of catalysts in suggests a greener approach, though yields are unspecified.
Hypothetical Activity Profiling

Comparatively, thiadiazolo-pyrimidine derivatives (as in ) show antimicrobial activity, suggesting that minor structural changes (e.g., S/N substitution) significantly alter target selectivity.

Physicochemical Comparison
Property Target Compound 5-([1,3]Thiadiazolo[3,2-a]pyrimidin-7-yl)-2-methylbenzonitrile
Molecular Weight ~350 g/mol ~320 g/mol
LogP 3.2 (predicted) 2.8 (reported)
Solubility (aq.) Low (~10 μM) Moderate (~50 μM)

Key Observations :

  • Thiadiazolo-pyrimidine derivatives exhibit better solubility, possibly due to increased polarity from the additional nitrogen atom.

Biological Activity

2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a thiazolo[5,4-d]pyrimidine moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number 918880-43-0
Molecular Formula C18H10N4O2S
Molecular Weight 346.4 g/mol
IUPAC Name 2-(2-hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
InChI Key QTCFQEHECSYBLI-UHFFFAOYSA-N

The biological activity of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets. The thiazolo[5,4-d]pyrimidine structure allows for potential binding to enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thus modulating their activity. For instance, compounds with similar structures have shown inhibitory effects on tyrosinase, an enzyme crucial in melanin production.
  • Receptor Modulation : It could also interact with receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Experimental Findings

Research has demonstrated various biological activities associated with compounds related to this structure:

  • Anticancer Activity : Studies indicate that similar thiazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against HeLa cervical cancer cells, indicating potent anticancer properties .
  • Antimicrobial Activity : Compounds with thiazole and pyrimidine motifs have been reported to possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited strong inhibitory effects on cell proliferation, with some compounds achieving IC50 values lower than 1 µM .

Case Study 2: Tyrosinase Inhibition

In a series of experiments aimed at understanding the anti-melanogenic properties of related compounds, it was found that specific analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells. This suggests potential applications in treating hyperpigmentation disorders .

Comparative Analysis

To better understand the unique properties of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityIC50 (µM)
2-(2-Hydroxyphenoxy)-5-(thiazol-2-yl)benzonitrileModerate anticancer activity~10
2-(2-Aminophenoxy)-5-(thiazolo[5,4-d]pyrimidin-2-yl)benzonitrilePotent tyrosinase inhibitor<1
2-(4-Methoxyphenyl)-1,3-thiazolo[4,5-b]pyridineAntimicrobialVariable

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